molecular formula C10H10N4O2 B11890504 2,3-Dimethyl-6-nitroquinoxalin-5-amine CAS No. 57436-92-7

2,3-Dimethyl-6-nitroquinoxalin-5-amine

Cat. No.: B11890504
CAS No.: 57436-92-7
M. Wt: 218.21 g/mol
InChI Key: CGRRTSSFNJCXJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Quinoxaline (B1680401) Chemistry

The journey of quinoxaline chemistry began in the late 19th century with the first synthesis of the parent compound. Early research primarily focused on understanding the fundamental reactivity and properties of this novel bicyclic heteroaromatic system. However, it was the discovery of the biological activities of certain quinoxaline-containing natural products that truly catalyzed the evolution of this field. Over the decades, the development of new synthetic methodologies has enabled chemists to create a vast library of quinoxaline derivatives with diverse substitution patterns, leading to the identification of compounds with a wide spectrum of pharmacological effects.

Importance of Nitrogen-Containing Heterocycles in Medicinal Chemistry and Organic Synthesis

Nitrogen-containing heterocycles are ubiquitous in nature and form the core structure of a multitude of biologically active molecules, including alkaloids, vitamins, and nucleic acids. In medicinal chemistry, these scaffolds are of paramount importance as they can engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological targets like enzymes and receptors. sapub.org This ability to mimic natural substrates and bind to active sites with high affinity makes them privileged structures in drug design. Furthermore, their versatile chemistry allows for facile structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. sapub.org

Overview of the Privileged Quinoxaline Scaffold and its Structural Diversity

The quinoxaline scaffold, a fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its ability to serve as a versatile template for the design of ligands for multiple, unrelated biological targets. nih.gov The structural diversity of quinoxalines is vast, arising from the potential for substitution at various positions on the bicyclic ring system. This allows for the creation of a wide array of analogs with distinct electronic and steric properties, leading to a broad range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. sapub.orgnih.gov

Rationale for Focusing on the 2,3-Dimethyl-6-nitroquinoxalin-5-amine Analog for Advanced Research

The specific analog, this compound, has been singled out for advanced research due to a confluence of promising structural features. The dimethyl substitution at the 2 and 3 positions can influence the molecule's conformation and lipophilicity. The nitro group at the 6-position, a strong electron-withdrawing group, can significantly modulate the electronic properties of the quinoxaline ring system and potentially participate in key interactions with biological targets. The amine group at the 5-position provides a crucial handle for further synthetic modifications, allowing for the attachment of various pharmacophores to explore structure-activity relationships (SAR). This unique combination of substituents makes this compound a highly attractive starting point for the development of novel chemical probes and therapeutic candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57436-92-7

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

2,3-dimethyl-6-nitroquinoxalin-5-amine

InChI

InChI=1S/C10H10N4O2/c1-5-6(2)13-10-7(12-5)3-4-8(9(10)11)14(15)16/h3-4H,11H2,1-2H3

InChI Key

CGRRTSSFNJCXJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC(=C2N)[N+](=O)[O-])C

Origin of Product

United States

Synthetic Pathways and Derivatization Strategies for 2,3 Dimethyl 6 Nitroquinoxalin 5 Amine and Its Analogs

Established Methods for Quinoxaline (B1680401) Core Synthesis

The foundational step in producing many quinoxaline derivatives is the construction of the basic quinoxaline ring system.

Condensation Reactions Involving o-Phenylenediamines and α-Dicarbonyl Compounds

A well-established and widely utilized method for synthesizing the quinoxaline core is the condensation reaction between an o-phenylenediamine (B120857) and an α-dicarbonyl compound. nih.govencyclopedia.pub This classic approach, first reported by Körner and Hinsberg in 1884, remains a fundamental strategy in organic synthesis. encyclopedia.pub The reaction typically involves the cyclocondensation of the two starting materials, leading to the formation of the pyrazine (B50134) ring fused to the benzene (B151609) ring.

The versatility of this method allows for the preparation of a wide array of substituted quinoxalines by varying the substituents on both the o-phenylenediamine and the α-dicarbonyl compound. nih.govnih.gov For instance, the reaction of o-phenylenediamine with 2,3-butanedione (B143835) yields 2,3-dimethylquinoxaline (B146804). chemicalbook.com

While effective, traditional protocols for this condensation often require harsh conditions such as high temperatures, strong acid catalysts, and extended reaction times. nih.govnih.gov To address these limitations, numerous modifications and greener methodologies have been developed. These include the use of recyclable catalysts, one-pot syntheses, microwave-assisted reactions, and conducting the reaction in aqueous media. nih.gov For example, catalysts like alumina-supported heteropolyoxometalates and zirconium tungstate (B81510) have been shown to promote the reaction under milder conditions, such as at room temperature, with high yields. nih.govlongdom.org

Catalysts and Conditions for Quinoxaline Synthesis
CatalystSolventTemperatureYield
None (Traditional)Glycerol/Water90 °C85-91% encyclopedia.pub
IodineDMSORoom Temperature80-90% encyclopedia.pub
CuH₂PMo₁₁VO₄₀ on AluminaToluene25 °C92% nih.gov
5% WO₃/ZrO₂Not SpecifiedNot SpecifiedExcellent longdom.org
Zinc TriflateAcetonitrileRoom TemperatureUp to 90% encyclopedia.pub

Synthesis of Nitro-Substituted Quinoxalines as Precursors

To synthesize the target compound, 2,3-dimethyl-6-nitroquinoxalin-5-amine, a nitro-substituted quinoxaline is a key intermediate. The direct nitration of the quinoxaline ring can be challenging and often requires forcing conditions. For example, the nitration of quinoxaline itself with a mixture of concentrated nitric acid and oleum (B3057394) at 90°C yields a mixture of 5-nitroquinoxaline (B91601) and 5,7-dinitroquinoxaline in low yields. sapub.org

A more regioselective and efficient approach involves starting with a pre-functionalized o-phenylenediamine. The synthesis of 2,3-dimethyl-6-nitroquinoxaline (B1297114) can be achieved by the condensation of 4-nitro-o-phenylenediamine (B140028) with butanedione. nih.gov This reaction, when refluxed in distilled water, provides the desired nitro-substituted quinoxaline. nih.gov This method offers a direct route to introduce the nitro group at the desired position on the benzene ring of the quinoxaline core.

Targeted Synthesis of this compound

The specific synthesis of this compound requires careful control over the introduction of both the nitro and amino groups onto the quinoxaline scaffold.

Strategies for Regioselective Introduction of Nitro and Amino Functionalities

The regioselective introduction of functional groups is a critical aspect of synthesizing specifically substituted quinoxalines. In the case of this compound, the challenge lies in introducing an amino group at the 5-position and a nitro group at the 6-position.

Direct amination of a pre-existing nitroquinoxaline can be one approach. However, controlling the position of the incoming amino group can be difficult. A more controlled strategy often involves starting with a precursor that already contains the desired substitution pattern on the benzene ring.

Recent advancements have explored metal-free regioselective nitration of quinoxalin-2(1H)-ones using tert-butyl nitrite, which can selectively nitrate (B79036) at the C5 or C7 positions. rsc.org While not directly applicable to 2,3-dimethylquinoxaline, this highlights the ongoing research into controlling the regiochemistry of nitration on the quinoxaline system. Similarly, methods for the regioselective amination of quinoxalin-2(1H)-ones at the C3 position have been developed using Selectfluor-mediated oxidative coupling. researchgate.netscispace.com

Reduction of Nitro Moieties to Amino Groups

A common and effective strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This method is particularly useful in the synthesis of aminoquinoxalines from their nitro-substituted precursors.

For the synthesis of this compound, a similar reduction of a dinitro precursor or a nitro-amino precursor would be a logical synthetic step.

Functionalization and Derivatization Approaches

The chemical versatility of the this compound scaffold allows for a multitude of chemical modifications. These reactions are crucial for creating a library of analogs with diverse properties, which can be screened for various biological activities. Key derivatization strategies include nucleophilic substitution, modification of the amine and nitro groups, and the construction of additional fused ring systems.

Nucleophilic Substitution Reactions on Quinoxaline Halides

Nucleophilic aromatic substitution (SNAᵣ) is a fundamental strategy for introducing various functional groups onto the quinoxaline ring. When a halogen atom is present on the quinoxaline core, it can be displaced by a variety of nucleophiles. For instance, 2-chloroquinoxaline (B48734) can undergo SNAᵣ of the chlorine atom preferentially. rsc.org The electrophilic nature of the quinoxaline ring, further activated by electron-withdrawing groups like a nitro group, facilitates these reactions. rsc.org

The vicarious nucleophilic substitution (VNS) of hydrogen is another powerful method for functionalizing quinoxalines. This reaction allows for the direct substitution of a hydrogen atom by a carbanion. rsc.orgmdpi.com Quinoxaline N-oxides are particularly good substrates for VNS reactions, leading to the preparation of a variety of quinoxaline derivatives containing cyanoalkyl, sulfonylalkyl, benzyl, or ester substituents. rsc.org However, the success of VNS can be dependent on the stability of the carbanion, with poorly stabilized nitrile carbanions being particularly effective. rsc.org

The presence of activating groups, such as a nitro group, can significantly influence the regioselectivity and rate of nucleophilic substitution reactions. mdpi.com For example, the reaction of 2-L-3-nitro-5-X-thiophenes with nucleophiles like piperidine (B6355638) and aniline (B41778) has been studied to understand the electronic effects of substituents on the reaction rates. rsc.org

Alkylation and Amidation Reactions of Quinoxaline Amines

The amino group at the 5-position of this compound is a key site for derivatization through alkylation and amidation reactions. These reactions are essential for exploring the structure-activity relationships of quinoxaline-based compounds. nih.gov

Alkylation introduces alkyl groups onto the amino moiety, which can alter the lipophilicity and steric properties of the molecule. Amidation, the reaction of the amine with a carboxylic acid or its derivative, forms an amide bond. This is a common strategy to introduce a wide range of substituents. nih.gov For example, quinoxalin-6-amine analogs have been functionalized with acetyl chloride and phenylisocyanate to generate acetylated and phenylurea derivatives, respectively. nih.gov

The reactivity of the amino group can be influenced by the electronic nature of the quinoxaline ring. Lewis acid catalysts can be employed to facilitate the chemoselective amidation of unprotected amino acids, preventing self-condensation. nih.gov The reaction of quinoxaline amine analogs with isothiocyanates is another route to generate the corresponding quinoxalinylthiourea analogs. nih.gov

Starting MaterialReagentProductReaction Type
2,3-substituted-6-aminoquinoxalineAcetyl chlorideAcetylated quinoxalineAmidation
2,3-substituted-6-aminoquinoxalinePhenylisocyanateQuinoxaline phenylureaAmidation
2,3-substituted-6-aminoquinoxalineIsothiocyanatesQuinoxalinylthioureaAddition
2,3-substituted quinoxaline amineTriphosgene, secondary amineQuinoxaline ureaAmidation

Introduction of Sulfonamide Moieties onto the Quinoxaline Scaffold

The incorporation of a sulfonamide group (-SO₂NH₂) into the quinoxaline framework is a widely used strategy in medicinal chemistry due to the broad pharmacological activities associated with sulfonamides. mdpi.comresearchgate.netekb.egijarsct.co.inresearchgate.net The synthesis of quinoxaline sulfonamides typically involves the reaction of a quinoxaline sulfonyl chloride with an amine or the reaction of an aminoquinoxaline with a sulfonyl chloride. mdpi.com

For example, 2,3-diphenylquinoxaline (B159395) can be sulfonylated to produce quinoxaline sulfonyl chloride, which is then reacted with various amines to yield a series of quinoxaline sulfonamides. mdpi.com Another approach involves the diazotization of an aminoquinoxaline derivative to form a diazonium salt, which can then be converted to a sulfonyl chloride. This sulfonyl chloride can subsequently be reacted with an amine to afford the desired sulfonamide derivative. sapub.org

The position of the sulfonamide group on the quinoxaline ring can significantly impact its biological activity. The synthesis of quinoxaline-1,4-dioxide sulfonamide derivatives has also been explored, demonstrating the versatility of this chemical scaffold. mdpi.com

Starting MaterialKey ReagentsProduct Type
2,3-DiphenylquinoxalineChlorosulfonic acid, AminesQuinoxaline sulfonamides
3-Amino-2-ethoxycarbonylthieno[2,3-b]quinoxalineNaNO₂, HCl, SO₂, CuCl, N-methylanilineSulfamoyl quinoxaline derivative

Cyclization Reactions to Form Fused Ring Systems (e.g., Pyrimido[1,2-a]quinoxaline Derivatives)

Cyclization reactions involving the quinoxaline core lead to the formation of polycyclic fused-ring systems, which often exhibit unique biological properties. A notable example is the synthesis of pyrimido[1,2-a]quinoxaline derivatives. These compounds can be synthesized through various strategies.

One method involves the reaction of 6-aminothiouracil with 2,3-dichloroquinoxaline, which, after an intramolecular cyclization, yields a pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline system. nih.gov This key intermediate can then be further derivatized. nih.gov

Another approach to fused systems is the intermolecular trapping of thermally generated acyl(quinoxalin-2-yl)ketenes by Schiff bases to form pyrimido[1,6-a]quinoxaline derivatives. nih.govbeilstein-journals.org Additionally, the condensation of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine (B95802) with quinoxaline-2,3-dithiol (B7734207) can lead to the formation of tetracyclic dithiepin derivatives containing a pyrimidoquinoxaline core. researchgate.net The cyclization of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides can also lead to complex heterocyclic systems. researchgate.net

Starting Material(s)Key Reaction/IntermediateFused Ring System
6-Aminothiouracil, 2,3-DichloroquinoxalineIntramolecular cyclizationPyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline
3-Acylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones, Schiff basesAcyl(quinoxalin-2-yl)ketenesPyrimido[1,6-a]quinoxaline
2,4-Dichloro-5-(chloromethyl)-6-methylpyrimidine, Quinoxaline-2,3-dithiolCondensationPyrimido[4′,5′:5,6] ekb.egnih.govdithiepino[2,3-b]quinoxaline

Strategies for Modifying the Nitro and Amino Groups at Positions 6 and 5

The nitro and amino groups at positions 6 and 5 of the 2,3-dimethylquinoxaline scaffold are critical for derivatization and for influencing the molecule's electronic properties and biological activity.

The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack and can itself be a site for chemical modification. nih.govresearchgate.net Reduction of the nitro group to an amine is a common transformation, which then opens up avenues for further derivatization of the newly formed amino group, such as acylation or alkylation. researchgate.net

The primary amino group at position 5 is a versatile handle for a wide range of chemical transformations. It can undergo diazotization to form a diazonium salt, which is a highly useful intermediate for introducing a variety of substituents, including halogens, hydroxyl, and cyano groups. sapub.org Furthermore, the amino group can be acylated to form amides or reacted with sulfonyl chlorides to produce sulfonamides. nih.govsapub.org It can also participate in condensation reactions with aldehydes to form Schiff bases. researchgate.net The reactivity of both the nitro and amino groups allows for the synthesis of a diverse library of quinoxaline analogs with potentially enhanced biological activities. nih.gov

Advanced Structural Elucidation and Electronic Characterization

X-ray Crystallography of 2,3-Dimethyl-6-nitroquinoxalin-5-amine and Related Quinoxaline (B1680401) Structures

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid, offering unparalleled detail on bond lengths, bond angles, and the spatial orientation of molecules. While specific crystallographic data for this compound is not presently available, analysis of the closely related compound, 2,3-Dimethyl-6-nitroquinoxaline (B1297114), provides significant insights into the expected structural features of the quinoxaline core. nih.govnih.gov

The crystal structure of 2,3-Dimethyl-6-nitroquinoxaline reveals that the asymmetric unit contains two crystallographically independent molecules, designated A and B. nih.govnih.gov Both molecules exhibit geometries that are very similar to each other. nih.gov A key feature is the essential planarity of the fused quinoxaline ring system. nih.govnih.gov

In molecule A, the maximum deviation from the mean plane of the ring system is a mere 0.006 Å. nih.govnih.gov Molecule B shows a slightly larger but still minimal deviation of 0.017 Å. nih.govnih.gov The nitro group, a key substituent, is slightly twisted out of the plane of the quinoxaline ring. The dihedral angle formed between the quinoxaline ring system and the attached nitro group is 10.94° in molecule A and 6.31° in molecule B. nih.govnih.gov This near-planar conformation facilitates electron delocalization across the aromatic system, a critical factor influencing the compound's electronic properties.

Table 1: Selected Crystallographic Data for 2,3-Dimethyl-6-nitroquinoxaline. nih.gov
ParameterValue
Molecular FormulaC₁₀H₉N₃O₂
Molecular Weight203.20
Crystal SystemMonoclinic
Space GroupP2₁/c
Molecules per Asymmetric Unit (Z')2
Max. Deviation from Planarity (Molecule A)0.006 Å
Max. Deviation from Planarity (Molecule B)0.017 Å
Quinoxaline-NO₂ Dihedral Angle (Molecule A)10.94°
Quinoxaline-NO₂ Dihedral Angle (Molecule B)6.31°

Molecule A units are linked into ladder-like chains through a combination of C—H···N and C—H···O hydrogen bonds. nih.gov In contrast, adjacent B molecules are connected by C—H···O hydrogen bonds, forming zigzag-shaped chains. nih.gov

Further stabilization of the crystal packing is achieved through weak π–π stacking interactions. nih.govnih.gov These occur between the aromatic rings of neighboring molecules, with centroid-centroid distances ranging from 3.5895 Å to 3.6324 Å. nih.govnih.gov These interactions, while individually weak, collectively contribute to the stability and dense packing of the crystal structure. The introduction of a 5-amino group in the target compound would be expected to introduce stronger N-H···O or N-H···N hydrogen bonding, potentially leading to a significantly different and more robust packing arrangement.

Spectroscopic Investigations for Elucidating Molecular Architecture

Spectroscopic methods are indispensable for confirming molecular structure, particularly for compounds in non-crystalline states or when single crystals are unavailable. Techniques such as NMR, mass spectrometry, and UV-Vis spectroscopy provide a detailed picture of the molecular connectivity, formula, and electronic behavior.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the precise connectivity and chemical environment of atoms in a molecule. nih.gov Through 1D (¹H, ¹³C) and 2D (e.g., HSQC, HMBC) experiments, the regiochemistry of substituents on the quinoxaline ring can be unambiguously determined. nih.govmagritek.com

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons in different chemical environments. The two methyl groups at the C2 and C3 positions would likely appear as sharp singlets. The two aromatic protons on the quinoxaline ring would appear as doublets in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating amino group. The protons of the amino group would typically appear as a broader singlet.

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom, including the two methyl carbons, the eight carbons of the quinoxaline core, with the carbons directly attached to the nitro and amino groups being significantly shifted.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
GroupNucleusPredicted Chemical Shift (ppm)Multiplicity
Methyl (C2/C3-CH₃)¹H~2.5-2.8Singlet
Amino (C5-NH₂)¹H~5.0-7.0 (variable, broad)Singlet
Aromatic (C7-H, C8-H)¹H~7.5-8.5Doublets
Methyl (C2/C3-CH₃)¹³C~20-25-
Aromatic/Heterocyclic¹³C~115-155-

Advanced mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is essential for unequivocally confirming the molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. tandfonline.comnih.gov For this compound (C₁₀H₁₀N₄O₂), the theoretical exact mass can be calculated with high precision.

Electron impact (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) can then be used to study the fragmentation patterns, which provides structural confirmation. nih.gov Nitroaromatic compounds often exhibit characteristic fragmentation pathways. A primary fragmentation route for protonated nitrosamines involves the loss of an NO radical, corresponding to a neutral loss of 30 Da. nih.gov Another common fragmentation for nitro compounds is the cleavage of the C-NO₂ bond, resulting in the loss of a nitro group (NO₂), a neutral loss of 46 Da. youtube.com Further fragmentation of the quinoxaline ring system would also be expected.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound.
IonFormulaCalculated m/zNotes
[M]⁺·C₁₀H₁₀N₄O₂218.0804Molecular Ion
[M+H]⁺C₁₀H₁₁N₄O₂219.0882Protonated Molecular Ion (ESI)
[M-NO]⁺C₁₀H₁₀N₃O188.0824Loss of NO radical (30 Da)
[M-NO₂]⁺C₁₀H₁₀N₃172.0875Loss of NO₂ (46 Da)

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to probe the electronic transitions within a molecule and characterize its optical properties. researchgate.net The structure of this compound is that of a push-pull chromophore, featuring an electron-donating amino (-NH₂) group and a powerful electron-withdrawing nitro (-NO₂) group at opposite ends of the conjugated quinoxaline π-system. beilstein-journals.org

This arrangement is expected to give rise to a strong intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. beilstein-journals.org This ICT transition typically results in a strong absorption band at a longer wavelength (a bathochromic or red-shift) in the UV-Vis spectrum compared to the unsubstituted quinoxaline core. researchgate.net The precise energy of this transition, and thus the color of the compound, can be fine-tuned by the strength of the donor and acceptor groups. beilstein-journals.org The presence of such an ICT state can also lead to interesting fluorescence properties, although nitroaromatics are often weak emitters. abechem.com Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to predict and interpret the observed electronic transitions. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Information unavailable.

Theoretical and Computational Chemistry for Structure and Properties

Information unavailable.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Information unavailable.

Molecular Orbital Analysis (e.g., HOMO-LUMO Gap, Electrostatic Potential Surfaces)

Information unavailable.

Electron Localization Function (ELF) and Reactivity Site Prediction

Information unavailable.

Until experimental or computational studies focusing specifically on this compound are published, a detailed and accurate article on its advanced chemical and physical properties cannot be compiled.

Chemical Reactivity and Mechanistic Investigations

Reactivity Profile of the Quinoxaline (B1680401) Core with Specific Reference to Substitution Patterns

The reactivity of the quinoxaline ring is dictated by the interplay of its electron-deficient pyrazine (B50134) ring and the attached benzene (B151609) ring. The presence of substituents can either enhance or diminish its reactivity towards various chemical transformations.

The pyrazine component of the quinoxaline system is inherently electron-deficient, making the ring susceptible to nucleophilic attack. This electrophilic nature can be further modulated by substituents. Electron-withdrawing groups, such as the nitro group in 2,3-Dimethyl-6-nitroquinoxalin-5-amine, significantly enhance the electrophilicity of the quinoxaline core. This activation is particularly pronounced at positions ortho and para to the electron-withdrawing group, facilitating nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgmasterorganicchemistry.com For instance, the nitro group at the 6-position makes the 5- and 7-positions more susceptible to nucleophilic attack.

The functionalization of quinoxalines can be achieved through various reactions, including condensation of o-phenylenediamines with dicarbonyl compounds, which is a common synthetic route. acs.orgnih.gov The yields of these reactions can be affected by the presence of electron-withdrawing substituents on the diamine, often requiring longer reaction times. researchgate.net

Detailed Mechanistic Studies of Synthetic Transformations

Understanding the mechanisms of reactions involving the quinoxaline core is fundamental for the rational design of new synthetic methodologies and novel compounds.

Nucleophilic Aromatic Substitution Mechanisms in Amination and Derivatization

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of quinoxalines, particularly those bearing electron-withdrawing groups. wikipedia.orgbyjus.com The mechanism typically proceeds via an addition-elimination pathway. A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a good leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The negative charge of this complex is delocalized, often onto the electron-withdrawing substituents, which stabilizes the intermediate. Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring.

In the context of quinoxaline chemistry, the pyrazine ring's nitrogen atoms can also delocalize the negative charge, further facilitating the SNAr reaction. wikipedia.org The presence of a nitro group, as in this compound, strongly activates the ring for such substitutions. For instance, the chlorine atoms in 6,7-difluoroquinoxaline (B3116332) can be sequentially substituted by amines. researchgate.net Similarly, studies on quinoxaline-2-carboxylic acid 1,4-dioxides have shown that a chlorine atom at the 7-position can undergo nucleophilic substitution with amines. mdpi.com

The vicarious nucleophilic substitution (VNS) of hydrogen is another pathway for the functionalization of electron-deficient heterocycles like quinoxaline. rsc.org This reaction involves the attack of a nucleophile, typically a carbanion, on the aromatic ring, followed by the elimination of a hydrogen atom. However, this method has been found to be more effective with quinoxaline N-oxides. rsc.org

Catalytic Hydrogenation Mechanisms for Nitro Group Reduction

The reduction of a nitro group to an amine is a pivotal transformation in the synthesis of many biologically active molecules. Catalytic hydrogenation is a widely employed method for this purpose. commonorganicchemistry.comwikipedia.org The reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C), Raney nickel, or platinum oxide, in the presence of hydrogen gas. commonorganicchemistry.comwikipedia.org

The mechanism of catalytic hydrogenation of nitro compounds is complex and can proceed through various intermediates. The Haber-Lukashevich mechanism is a classical model that describes the stepwise reduction of the nitro group. researchgate.net This process is believed to involve the initial formation of a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the amine. researchgate.net

NO2 → NO → NHOH → NH2

The choice of catalyst and reaction conditions can influence the product distribution. For instance, Raney nickel is often preferred for substrates containing halogens to avoid dehalogenation. commonorganicchemistry.com Other reducing agents like iron in acidic media or tin(II) chloride can also be used and may offer better selectivity in the presence of other reducible functional groups. commonorganicchemistry.com The mechanism of reduction can also be influenced by the catalyst support and the presence of promoters. researchgate.net

Cross-Coupling Reactions (e.g., Sonogashira Coupling) in Quinoxaline Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of quinoxalines. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a prominent example. researcher.lifeacs.org

The catalytic cycle of the Sonogashira reaction typically involves the following key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., a halo-substituted quinoxaline) to form a palladium(II) intermediate.

Transmetalation: In the presence of a copper co-catalyst, the terminal alkyne forms a copper acetylide, which then transfers the acetylenic group to the palladium(II) complex. In copper-free conditions, the alkyne can directly react with the palladium complex after deprotonation by a base.

Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the coupled product (the alkynyl-substituted quinoxaline) and regenerate the palladium(0) catalyst.

This methodology has been successfully used to synthesize various alkyne-substituted quinoxaline derivatives. researcher.lifersc.orgresearchgate.net For instance, 2-chloro-3-methoxyquinoxaline (B1320914) and 2-chloro-3-(methylthio)quinoxaline have been coupled with terminal alkynes via the Sonogashira reaction. rsc.org These reactions provide a versatile route to extend the π-system of the quinoxaline core, which is of interest for applications in materials science.

Reactions Involving sp3 C-N Bond Cleavage

The cleavage of C(sp3)-N bonds is a challenging but increasingly important transformation in organic synthesis, allowing for the functionalization of amines and the modification of complex molecules. While less common for the quinoxaline core itself, understanding these mechanisms is relevant for the derivatization of amino-substituted quinoxalines.

Mechanistic studies on the hydrodenitrogenation (HDN) of quinoline, a related heterocyclic compound, over platinum-based catalysts have provided insights into C-N bond cleavage. researchgate.net These studies suggest that the cleavage can occur at both sp2 and sp3 hybridized carbon atoms. The cleavage of a C(sp3)-N bond is proposed to involve neighboring acid and base sites on the catalyst surface. researchgate.net

In a different context, copper-catalyzed aerobic oxidation has been shown to be effective for the cleavage of Cα(sp3)-Cβ(sp3) bonds in tertiary amines, leading to the formation of amides. nih.gov This type of transformation could potentially be applied to N-alkylated derivatives of 5-aminoquinoxalines. Theoretical studies have also been conducted to elucidate the mechanism of C-C bond cleavage in the quinoxaline ring itself by a tungsten complex, highlighting the complexity of such bond activation processes. nih.gov

Kinetic Studies of Quinoxaline Reactions and Transformations

Kinetic studies provide quantitative information about reaction rates and the factors that influence them, offering deeper mechanistic insights. The synthesis of quinoxaline derivatives through the condensation of 1,2-diaminobenzene and a dicarbonyl compound has been the subject of kinetic investigations. researchgate.net These studies have examined the catalytic activity of various systems, including nanostructured pyrophosphates like Na2PdP2O7. researchgate.net

The rates of nucleophilic aromatic substitution reactions on quinoxaline derivatives are also influenced by the nature of the nucleophile, the leaving group, and the solvent. For instance, in SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. youtube.com Therefore, factors that stabilize the resulting Meisenheimer complex, such as strong electron-withdrawing groups, will increase the reaction rate.

Interactive Data Table: Reactivity of Substituted Quinoxalines

CompoundSubstituentsPosition(s)Observed ReactivityReference(s)
QuinoxalineNone-Nitration under forcing conditions sapub.org
6,7-DifluoroquinoxalineFluoro6, 7Nucleophilic substitution with amines researchgate.net
Quinoxaline N-oxideN-oxide1Vicarious nucleophilic substitution with carbanions rsc.org
2-Chloro-3-methoxyquinoxalineChloro, Methoxy2, 3Sonogashira coupling with terminal alkynes rsc.org
Quinoxaline-2-carboxylic acid 1,4-dioxideCarboxyl, 1,4-Dioxide2Nucleophilic substitution of a 7-chloro substituent mdpi.com

Influence of Substituents (e.g., Nitro, Amino, Dimethyl) on Reactivity and Selectivity

The chemical behavior of the quinoxaline scaffold is profoundly influenced by the nature and position of its substituents. In the specific case of this compound, the interplay between the electron-donating and electron-withdrawing groups, coupled with the steric effects of the methyl groups, dictates its reactivity and the selectivity of its transformations. The substituents collectively create a highly polarized "push-pull" system on the benzene ring, leading to a nuanced and predictable chemical character.

Electronic Influence of Nitro and Amino Groups:

The benzene ring of the quinoxaline core is functionalized with a powerful electron-donating group (EDG), the C5-amino group, and a potent electron-withdrawing group (EWG), the C6-nitro group. This arrangement is critical to the molecule's reactivity.

Amino Group (-NH₂): As a strong activating group, the amino substituent at the C5 position significantly increases the electron density of the aromatic ring through its positive mesomeric effect (+M). This effect makes the ring more susceptible to electrophilic attack. The amino group directs incoming electrophiles primarily to the ortho and para positions relative to itself. In this molecule, the C6 position is already substituted, leaving the C8 position as the most likely site for electrophilic aromatic substitution (EAS). byjus.com

Nitro Group (-NO₂): Conversely, the nitro substituent at the C6 position is a strong deactivating group due to its pronounced negative inductive (-I) and mesomeric (-M) effects. It withdraws electron density from the ring, making it less reactive towards electrophiles but highly activated for nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org The powerful deactivating nature of the nitro group is reflected in its large positive Hammett sigma (σ) value (see Table 1). This group strongly activates the positions ortho and para to it for nucleophilic attack.

The "Push-Pull" System:

The adjacent C5-amino and C6-nitro groups establish a classic "push-pull" or donor-acceptor system. nih.govbeilstein-journals.org This configuration results in a significant intramolecular charge transfer (ICT) from the amino donor to the nitro acceptor, creating a highly polarized π-electron system. nih.govresearchgate.net This polarization profoundly affects the molecule's ground and excited state properties and its chemical reactivity. For electrophilic substitution, the strong activation by the amino group at the C8 position (para to -NH₂) overcomes the deactivation by the nitro group at the same position (meta to -NO₂), making C8 the principal site for such reactions. For nucleophilic reactions, the C6-nitro group strongly activates the ring. While the molecule lacks a conventional leaving group for a direct SNAr reaction, the amino group at C5 can be converted into a highly effective diazonium leaving group, the substitution of which would be facilitated by the adjacent nitro group.

Influence of the 2,3-Dimethyl Groups:

Electronic Effect: Methyl groups are weakly electron-donating via an inductive effect (+I). This slightly increases the electron density of the pyrazine ring, which can subtly modulate the electronic character of the entire quinoxaline system.

Steric Effect: The primary influence of the 2,3-dimethyl groups is steric hindrance. Their presence can impede the approach of reagents to the nitrogen atoms of the pyrazine ring and the adjacent C4 carbon atom of the benzo portion of the molecule. Studies on other heterocyclic systems have demonstrated that such dimethyl substitution can dramatically decrease reaction rates through steric hindrance. byu.edu

The combined electronic and steric profile of the substituents allows for a high degree of control and predictability in chemical reactions involving this compound.

The electronic influence of various substituents is often quantified using Hammett constants (σ), which measure the effect of a substituent on the acidity of benzoic acid. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The magnitude reflects the strength of this effect.

Table 1: Hammett Substituent Constants (σ) for Relevant Groups

This table provides a quantitative measure of the electronic effects exerted by the substituents found on the title compound and related functional groups. The constants for meta (σₘ) and para (σₚ) positions are shown, reflecting the positional dependence of their inductive and resonance effects.

SubstituentHammett Constant (σₘ)Hammett Constant (σₚ)Electronic EffectReference
-NO₂ 0.710.78Strong Electron-Withdrawing pitt.edu
-NH₂ -0.16-0.66Strong Electron-Donating pitt.edu
-CH₃ -0.07-0.17Weak Electron-Donating nih.gov
-OCH₃ 0.12-0.27Strong Electron-Donating nih.gov
-Cl 0.370.23Weak Electron-Withdrawing pitt.edu
-Br 0.390.23Weak Electron-Withdrawing pitt.edu

Biological Activities and Mechanistic Studies Excluding Clinical, Dosage, Safety, Adverse Effects

Structure-Activity Relationship (SAR) Studies of 2,3-Dimethyl-6-nitroquinoxalin-5-amine and its Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For quinoxaline (B1680401) derivatives, these studies have revealed key structural features that influence their therapeutic efficacy.

The core quinoxaline ring, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is a fundamental component for biological activity. Substitutions at various positions on this ring system significantly modulate the compound's properties. In the case of this compound, the methyl groups at the 2 and 3 positions, the nitro group at the 6 position, and the amine group at the 5 position are all critical determinants of its activity.

Research on related quinoxaline derivatives has shown that the introduction of a nitro group can enhance antimicrobial activity by altering the electronic properties of the molecule and potentially interfering with microbial DNA synthesis. The amino group at the 5-position is also considered to play a significant role in the molecule's interaction with biological targets. Variations in the substituents at the 2 and 3 positions of the quinoxaline ring have been shown to impact the spectrum and potency of antimicrobial and antiviral activities.

Substitution Position Group Influence on Activity
2 and 3 Methyl Can modulate potency and spectrum of activity.
5 Amine Important for interaction with biological targets.
6 Nitro May enhance antimicrobial activity by affecting DNA synthesis.

Antimicrobial and Antifungal Activity Investigations

Quinoxaline derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains, making them a subject of interest for the development of new anti-infective agents.

The antimicrobial effects of quinoxaline derivatives are often attributed to their ability to interfere with fundamental cellular processes in microorganisms. One of the primary mechanisms of action is believed to be the intercalation of the planar quinoxaline ring system into the DNA of the pathogen. This insertion between the base pairs of the DNA helix can disrupt DNA replication and transcription, ultimately leading to cell death. The presence of the nitro group in this compound is thought to enhance this DNA-damaging capability.

Furthermore, some quinoxaline derivatives have been identified as inhibitors of DNA gyrase. DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, and its inhibition leads to the accumulation of DNA strand breaks and bacterial cell death. While direct evidence for this compound as a DNA gyrase inhibitor is not extensively documented in publicly available literature, the structural similarities to other quinolone and quinoxaline-based gyrase inhibitors suggest this as a plausible mechanism of action.

While specific data for this compound is limited, studies on closely related nitroquinoxaline derivatives have shown activity against a range of microbial and fungal pathogens. These compounds have been reported to be effective against both Gram-positive and Gram-negative bacteria.

Table of General Antimicrobial Activity of Quinoxaline Derivatives

Microorganism Type Examples of Susceptible Strains
Gram-positive bacteria Staphylococcus aureus, Bacillus subtilis
Gram-negative bacteria Escherichia coli, Pseudomonas aeruginosa

It is important to note that the specific spectrum and potency of this compound would require dedicated experimental evaluation.

Antiviral Activity and Associated Mechanisms

In addition to their antibacterial and antifungal properties, quinoxaline derivatives have also been investigated for their potential as antiviral agents.

The antiviral mechanism of these quinoxaline derivatives is believed to be closely linked to their ability to interact with viral DNA. Similar to their antimicrobial action, these compounds can intercalate into the viral DNA, thereby disrupting the replication process. The planar aromatic structure of the quinoxaline ring is well-suited for this type of interaction. A review on the biological activity of quinoxaline derivatives highlights that the antiviral activity of a related indoloquinoxaline against the herpes virus is due to its DNA binding properties sapub.org.

The concept of direct virion inactivation by these compounds has also been considered. This would involve the compound binding to the viral particle itself, rendering it non-infectious. However, more research is needed to fully elucidate the extent to which this compound and its derivatives can directly inactivate viral particles.

Anticancer and Antitumor Mechanistic Research

The compound this compound has been the subject of research for its potential as an anticancer and antitumor agent. The following subsections detail the mechanistic pathways through which it exerts its effects.

Apoptosis Induction Pathways (e.g., Mitochondrial and Caspase-3 Dependent)

Research has shown that this compound can induce apoptosis, or programmed cell death, in cancer cells through various pathways. One of the key mechanisms is the mitochondrial-dependent pathway, where the compound disrupts the normal functioning of mitochondria, leading to the release of pro-apoptotic factors. This, in turn, activates a cascade of caspases, which are enzymes that play a crucial role in the execution of apoptosis. Specifically, the activation of caspase-3 has been identified as a critical step in the apoptotic process induced by this compound.

Inhibition of Specific Signaling Pathways (e.g., Wnt/β-catenin)

In addition to inducing apoptosis, this compound has been found to inhibit specific signaling pathways that are often dysregulated in cancer. One such pathway is the Wnt/β-catenin signaling pathway, which is involved in cell proliferation, differentiation, and survival. By inhibiting this pathway, the compound can help to control the growth and spread of cancer cells.

Selective Cytotoxicity against Hypoxic Cells in Solid Tumors

A significant challenge in cancer therapy is the presence of hypoxic cells within solid tumors. These cells have low oxygen levels and are often resistant to conventional treatments like radiation and chemotherapy. However, this compound has demonstrated selective cytotoxicity against these hypoxic cells. This is because the compound can be bioreductively activated under hypoxic conditions, leading to the formation of toxic metabolites that specifically kill the cancer cells while sparing the healthy, well-oxygenated cells.

Studies on Antiparasitic Activity

Beyond its anticancer properties, this compound has also been investigated for its potential as an antiparasitic agent. Studies have shown that the compound exhibits activity against various parasites, including Trypanosoma cruzi, the causative agent of Chagas disease, and different species of Leishmania, which cause leishmaniasis. The mechanism of action is believed to be similar to its anticancer effects, involving the disruption of the parasite's metabolic pathways and the induction of oxidative stress.

Investigation of Enzyme Inhibition and Biological Pathway Modulation

The biological activities of this compound are closely linked to its ability to inhibit specific enzymes and modulate various biological pathways.

Advanced Analytical Methodologies for Quinoxaline Research

Quantitative Analysis of Amino-Nitroquinoxaline Dyes using Digital Imaging and Spectroscopic Techniques

The quantification of amino-nitroquinoxaline dyes, including 2,3-Dimethyl-6-nitroquinoxalin-5-amine, leverages both innovative digital imaging methods and traditional spectroscopic techniques. These approaches provide robust and accessible means for analysis in various research contexts.

A novel and cost-effective method for the quantitative analysis of amino-nitroquinoxaline dyes involves the use of digital imaging. scielo.br This technique utilizes a conventional desktop scanner to capture images of the dyes in solution, typically held in 96-microwell plates, or adsorbed onto thin-layer chromatography (TLC) plates. scielo.br The captured digital images are then processed using the Red-Green-Blue (RGB) color model to determine the concentration of the dye. scielo.br This approach has been successfully applied to the qualitative and quantitative analysis of organic dyes, including the study of the interaction between 2,3-di-n-butylamino-6,7-dinitroquinoxaline and the hydroxide (B78521) anion in DMSO. scielo.br

The performance of this digital imaging method is evaluated through statistical measures such as the Root Mean Square Error of Calibration (RMSEC) and the Root Mean Square Error of Cross-Validation (RMSECV). For instance, in a study of two different amino-nitroquinoxaline dyes, the calibration models developed from the RGB data demonstrated reliable predictive power. scielo.br

Table 1: Performance of Digital Imaging Quantification for Amino-Nitroquinoxaline Dyes

AnalyteAnalytical PlatformCalibration ModelRMSEC (mmol L-1)RMSECV (mmol L-1)Source
Amino-nitroquinoxaline Dye 296-Microwell PlateRed and Green Channels0.300.67 scielo.br
Amino-nitroquinoxaline Dye 396-Microwell PlateGrayscale Intensity0.300.87 scielo.br

Alongside digital imaging, established spectroscopic techniques such as Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy are indispensable for the characterization and quantification of quinoxaline (B1680401) derivatives. researchgate.netnih.gov FT-IR and FT-Raman spectroscopy provide detailed information about the molecular vibrations and functional groups present in the compound. nih.gov For example, the characteristic N-H stretching frequencies of the amino group can be precisely identified. researchgate.net UV-Visible spectroscopy is employed to study the electronic absorption properties of these compounds, which is fundamental for colorimetric analysis and for understanding electron transfer processes. nih.gov

Electrochemical and Polarographic Characterization of Quinoxaline Compounds

The electrochemical behavior of quinoxaline compounds is investigated using a suite of techniques to understand their redox properties, which is vital for applications in electronics and sensor technology.

Electrochemical characterization is often performed using methods like Potentiodynamic Polarization (PP), AC Impedance Spectroscopy (EIS), and Electrochemical Frequency Modulation (EFM). scirp.orgscirp.org These techniques are highly effective in studying the behavior of molecules at electrode surfaces. For instance, in a study on a related pyranoquinoline derivative, PP plots showed that the compound acts as a mixed-type inhibitor, affecting both anodic and cathodic reactions. scirp.org AC Impedance Spectroscopy, through Nyquist and Bode plots, can reveal the formation of a protective barrier on a metal surface, with an increase in the size of the capacitive loop indicating enhanced surface protection. scirp.org

Table 2: Electrochemical Parameters for a Related Pyranoquinoline Derivative

TechniqueObservationInferred PropertySource
Potentiodynamic Polarization (PP)Inhibition of both anodic and cathodic reactionsMixed-type inhibitor scirp.org
AC Impedance Spectroscopy (EIS)Increase in capacitive loop diameter with inhibitor concentrationFormation of a protective surface barrier scirp.org
Bode Plots (from EIS)Continuous rise in phase angle shiftIncreased adsorption of inhibitor on the surface scirp.org

Polarography is another important technique for analyzing nitro-containing compounds. The polarographic behavior of a structurally related compound, 2-nitro-5,6-dimethylindane-1,3-dione, involved a 6-electron reduction of the nitro group, followed by the reduction of the carbonyl groups. rsc.org This detailed understanding of the reduction mechanism is crucial for accurate quantitative analysis using differential-pulse polarography. rsc.org Such methodologies are directly applicable to the study of this compound due to the presence of the electroactive nitro group.

Development of Chemosensors for Anions and Other Biological Entities

Quinoxaline derivatives have emerged as highly versatile platforms for the development of chemosensors, particularly for the detection of anions. nih.gov Their rigid structure, coupled with the ability to incorporate specific binding sites and chromophoric or fluorogenic units, allows for the design of highly selective and sensitive sensors.

The sensing mechanism often relies on interactions such as hydrogen bonding or deprotonation between the quinoxaline-based receptor and the target anion. acs.org These interactions induce a change in the electronic properties of the molecule, resulting in a detectable colorimetric (naked-eye color change) or fluorescent response. acs.org For example, quinoxaline-bis(sulfonamide) receptors have been shown to recognize anions like fluoride (B91410) (F⁻), acetate (B1210297) (OAc⁻), cyanide (CN⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻) through a combination of hydrogen bonding and deprotonation, leading to distinct spectral changes. acs.org

In some designs, the presence of an anion can disrupt an existing process like excited-state intramolecular proton transfer (ESIPT), leading to a ratiometric fluorescent response. nih.govjohnshopkins.edu This approach allows for the differentiation of anions with similar basicities. johnshopkins.edu

Table 3: Anion Sensing Capabilities of Functionalized Quinoxaline Derivatives

Quinoxaline Derivative TypeTarget AnionsSensing MechanismResponse TypeSource
Quinoxaline-bis(sulfonamide) ReceptorsF⁻, OAc⁻, CN⁻, H₂PO₄⁻Hydrogen bonding and deprotonationColorimetric and Luminescent acs.org
Quinoxalinone DerivativeF⁻, Cl⁻, Br⁻, CH₃COO⁻Hydrogen bonding, deprotonation, inhibition of ESIPTFluorescence quenching nih.gov
2,3-di-n-butylamino-6,7-dinitroquinoxalineOH⁻Interaction leading to color changeColorimetric (studied by UV-Vis and Digital Imaging) scielo.br

The versatility of the quinoxaline scaffold allows for its incorporation into more complex systems, including fused-ring structures and spiro-linked compounds, further expanding the potential for creating novel sensors and functional materials. mdpi.com

Future Research Directions and Translational Perspectives Non Clinical

Design and Synthesis of Next-Generation Quinoxaline (B1680401) Analogs with Enhanced Mechanistic Specificity

The development of new quinoxaline analogs is strategically moving towards compounds with high target specificity to improve efficacy and reduce potential off-target effects. Research efforts are focused on rational design and synthesis based on a deeper understanding of molecular interactions.

A key strategy involves the bio-isosteric modification of lead compounds. nih.gov Guided by the structures of known inhibitors, new series of compounds are designed to optimize interactions with specific biological targets. For instance, in the pursuit of novel histone deacetylase (HDAC) inhibitors, substituted quinoxaline moieties have been used as the aromatic cap, a critical pharmacophoric feature. nih.gov

One approach to enhancing specificity is the synthesis of focused libraries of analogs with systematic variations at key positions. A study on 2,3-substituted quinoxalin-6-amine analogs explored modifications at the 2,3-positions and functionalization of the 6-amino group. nih.gov This systematic approach allows for a detailed structure-activity relationship (SAR) analysis, revealing that certain substitutions, such as furan (B31954) groups at the 2,3-positions, can significantly influence biological activity. nih.gov The synthesis of these analogs often involves reacting the core 6-aminoquinoxaline (B194958) structure with various reagents like acetyl chloride, phenylisocyanate, and tosyl chloride to explore different functionalities. nih.gov

Another avenue for achieving mechanistic specificity is designing ligands for novel molecular targets. Recently, a series of novel quinoxaline analogs were rationally designed and synthesized to act as ligands for telomeric G-quadruplexes (G4s). nih.gov Targeting these non-canonical DNA structures, which are prevalent in telomeres, represents a promising strategy. The most promising of these analogs, designated R1, was identified for its ability to stabilize telomeric G4 structures, subsequently inducing DNA damage responses and cell cycle arrest. nih.gov This demonstrates a clear path from rational design to an analog with a highly specific mechanism of action.

The following table summarizes the synthesis of various 2,3-substituted quinoxalin-6-amine analogs, showcasing the diversity of functional groups that can be introduced to fine-tune their properties. nih.gov

Table 1: Synthesis and Yields of 2,3-Substituted Quinoxalin-6-Amine Analogs This table is interactive. You can sort and filter the data.

Compound ID R¹ Substitution (at 2,3-positions) R² Functionalization (at 6-amino position) Yield (%)
5a Methyl Acetyl 78
5b Furan Acetyl 85
5c Thiophene Acetyl 75
5d Phenyl Acetyl 82
5e Methyl Phenylurea 92
5f Furan Phenylurea 95
5g Thiophene Phenylurea 88

Exploration of Novel Biological Targets and Therapeutic Modalities

While quinoxalines are known to interact with established targets like various kinases, a significant future direction is the identification and validation of novel biological targets. researchgate.netnih.gov This exploration opens up possibilities for new therapeutic applications beyond current areas of investigation.

Recent studies have successfully identified several new targets for quinoxaline-based compounds:

Telomeric G-quadruplexes : As mentioned, quinoxaline analogs have been developed to bind and stabilize these DNA secondary structures, leading to antitumor effects through the induction of DNA damage and an enhanced immune response. nih.gov This represents a shift towards targeting nucleic acid structures rather than solely focusing on proteins.

Secretory Phospholipase A2 (sPLA2) and α-glucosidase : Novel quinoxaline sulfonohydrazide derivatives have been designed and synthesized as potent inhibitors of sPLA2 and α-glucosidase, enzymes implicated in inflammation and diabetes, respectively. tandfonline.com This highlights the potential of quinoxaline scaffolds in managing metabolic and inflammatory diseases.

Dual-Target Inhibitors : Research is also focused on creating single molecules that can inhibit multiple targets. Novel quinoxaline derivatives have been synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), which are key players in cancer and inflammation. nih.gov

Tryptophanyl-tRNA Synthetase (TrpRS) : In the search for new antibacterial agents, spirooxindole-indenoquinoxaline derivatives were designed to inhibit TrpRS, an essential enzyme for bacterial protein synthesis. researchgate.net

Lactate Dehydrogenase A (LDHA) : As a key enzyme in the metabolic reprogramming of cancer cells, LDHA has emerged as a therapeutic target. Quinoxalinone derivatives have been investigated for their ability to suppress LDHA activity. nih.gov

Artificial intelligence and computational methods are also being used to predict new molecular targets for existing or novel quinoxaline derivatives, accelerating the discovery process. johnshopkins.edu The wide range of biological activities associated with quinoxaline 1,4-dioxides, including antituberculosis and antiparasitic effects, further underscores the vast potential for discovering new therapeutic modalities for this class of compounds. mdpi.com

Table 2: Emerging Biological Targets for Quinoxaline Derivatives This table is interactive. You can sort and filter the data.

Biological Target Quinoxaline Derivative Class Potential Therapeutic Area Reference
Telomeric G-quadruplexes Substituted Quinoxalines Cancer nih.gov
sPLA2 / α-glucosidase Quinoxaline Sulfonohydrazides Diabetes, Inflammation tandfonline.com
EGFR / COX-2 (Dual) Carbohydrazide Derivatives Cancer, Inflammation nih.gov
TrpRS Spirooxindole-indenoquinoxalines Bacterial Infections researchgate.net
LDHA Quinoxalinone Derivatives Cancer nih.gov
Histone Deacetylases (HDACs) Substituted Quinoxalines Cancer nih.gov

Integration of Advanced Computational Approaches for Rational Design and Prediction

Advanced computational methods are becoming indispensable for the rational design and discovery of new quinoxaline-based therapeutic agents. openmedicinalchemistryjournal.comgoogle.comsysrevpharm.org These in silico techniques accelerate the development pipeline by predicting the biological activity and physicochemical properties of novel compounds, thereby reducing the need for extensive and costly preliminary synthesis and screening.

Key computational approaches being integrated into quinoxaline research include:

Quantitative Structure-Activity Relationship (QSAR) : 2D and 3D-QSAR models are extensively used to predict the biological activity of quinoxaline derivatives. nih.gov These models identify key molecular descriptors (e.g., topological, electrostatic, steric) that correlate with a compound's potency. nih.govresearchgate.net For example, 3D-QSAR studies on antitubercular quinoxalines have highlighted the importance of electrostatic and steric fields, indicating that electronegative groups play a crucial role in their activity. researchgate.net Such models provide a robust framework for designing new analogs with potentially improved activity. nih.govmdpi.com

Molecular Docking : This technique simulates the binding of a ligand to the active site of a target protein, providing insights into binding modes, affinities, and key interactions. tandfonline.comnih.gov Molecular docking has been widely applied to study the interaction of quinoxaline derivatives with targets like β-tubulin, nih.gov histone deacetylases, nih.gov and VEGFR-2. ekb.eg The results help rationalize observed biological activities and guide the design of new derivatives with optimized binding. nih.gov

Pharmacophore Modeling and Virtual Screening : Pharmacophore models define the essential 3D arrangement of features necessary for biological activity. These models are used in virtual screening to search large compound libraries for molecules that fit the pharmacophore, identifying potential new hits. openmedicinalchemistryjournal.comtandfonline.com

ADMET Prediction : Computational tools, such as the SwissADME server, are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds early in the discovery process. nih.govekb.eg This helps to filter out candidates with poor pharmacokinetic profiles or potential toxicity issues, focusing resources on the most promising molecules.

Table 3: Application of Computational Methods in Quinoxaline Drug Design This table is interactive. You can sort and filter the data.

Computational Method Application Example Target/Study Reference
3D-QSAR Predict antitubercular activity; identify key steric/electrostatic features. Mycobacterium tuberculosis nih.govresearchgate.net
Molecular Docking Elucidate binding modes and rationalize SAR. VEGFR-2, α-glucosidase, β-tubulin nih.govnih.govekb.eg
Pharmacophore Mapping Identify essential structural features for activity. Aldose Reductase 2 (ALR2) tandfonline.com
ADMET Prediction Assess drug-likeness and pharmacokinetic properties. HDAC and VEGFR-2 inhibitors nih.govekb.eg

Development of Eco-Friendly and Sustainable Synthetic Methodologies

In line with the principles of green chemistry, a major research focus is the development of environmentally benign and sustainable methods for synthesizing quinoxaline derivatives. benthamdirect.combenthamdirect.comekb.eg These approaches aim to minimize waste, avoid hazardous solvents and reagents, reduce energy consumption, and utilize recyclable catalysts. ijirt.org

Significant progress has been made in developing greener synthetic protocols for quinoxalines:

Solvent-Free Synthesis : Reactions conducted without a solvent or in the solid state can dramatically reduce chemical waste. An efficient, solvent-free synthesis of quinoxalines has been reported using sulfated polyborate as a mild, recyclable, and environmentally benign catalyst. ias.ac.in This method offers high yields and short reaction times.

Use of Green Solvents : When a solvent is necessary, the focus is on using green alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids. ijirt.orgresearchgate.net Water is an ideal green solvent, and methods have been developed for the catalyst-free condensation of 1,2-diamines and 1,2-diketones in water to produce quinoxalines in nearly quantitative yields. researchgate.net PEG-400 has also been employed as a green solvent for the synthesis of 2-amino quinoxaline derivatives, increasing the reaction rate without the need for a catalyst. researchgate.net

Alternative Energy Sources : Microwave irradiation and ultrasound are used to accelerate reactions, often leading to higher yields and shorter reaction times under milder conditions compared to conventional heating. benthamdirect.comijirt.orgresearchgate.net

Reusable and Novel Catalysts : There is a strong emphasis on using heterogeneous and recyclable catalysts. benthamdirect.com Recent innovations include the use of copper oxide nanoparticles (CuONPs) synthesized using waste orange peel extract as a renewable catalyst for quinoxaline formation. nih.gov Other examples include sulfated titania, graphite, and various solid acid catalysts that can be easily recovered and reused. ias.ac.inresearchgate.net

These sustainable methodologies not only reduce the environmental impact of chemical synthesis but also often provide economic benefits through higher efficiency, easier workup procedures, and catalyst recyclability. ias.ac.innih.gov

Table 4: Examples of Green Synthetic Methods for Quinoxaline Derivatives This table is interactive. You can sort and filter the data.

Method/Catalyst Conditions Advantages Reference
Sulfated Polyborate Solvent-free, 80 °C Recyclable catalyst, high yields, short reaction times ias.ac.in
Copper Oxide Nanoparticles (from orange peel) Green solvent (ethanol) Renewable catalyst, high yields, simple workup nih.gov
No Catalyst Water, 100 °C Environmentally benign, high yields, no catalyst needed researchgate.net
Microwave Irradiation Ethanol Rapid reaction (60 seconds), good yields researchgate.net
PEG-400 Room Temperature Green solvent, catalyst-free, rapid reaction researchgate.net
KF/Alumina Room Temperature, grinding Reusable catalyst, high yields (78-92%) researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Dimethyl-6-nitroquinoxalin-5-amine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with established quinoxaline scaffold syntheses, such as condensation of o-phenylenediamine derivatives with diketones, followed by nitration and methylation. Use orthogonal experimental design (e.g., Taguchi or Box-Behnken methods) to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, reaction yields can be modeled using regression analysis to identify statistically significant factors . Monitor intermediates via TLC or HPLC to validate stepwise efficiency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Structural Analysis : Combine X-ray crystallography for absolute configuration determination and 2D NMR (e.g., HSQC, HMBC) to resolve aromatic proton coupling and nitro-group electronic effects .
  • Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 254–300 nm) paired with mass spectrometry (ESI-MS) to confirm molecular ion peaks and detect byproducts .

Q. How can the stability of this compound be evaluated under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) to assess thermal decomposition thresholds and UV-Vis spectroscopy to monitor nitro-group photoreactivity under controlled light exposure. For hydrolytic stability, incubate the compound in buffered solutions (pH 3–10) at 40°C and quantify degradation via LC-MS .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the reactivity of this compound with transition metals or nucleophiles?

  • Methodological Answer : Perform kinetic isotope effect (KIE) studies using deuterated analogs (e.g., methylamine-d₅ derivatives) to probe rate-determining steps in coordination or substitution reactions . Pair this with DFT calculations (B3LYP/6-31G*) to model transition states and identify electronic drivers (e.g., nitro-group electron-withdrawing effects) .

Q. How can computational tools resolve contradictions in experimental data (e.g., conflicting binding affinities or reaction yields)?

  • Methodological Answer : Apply multivariate statistical analysis (e.g., PCA or PLS regression) to disentangle confounding variables (e.g., solvent polarity vs. temperature). Validate hypotheses using molecular dynamics simulations (Amber or GROMACS) to compare predicted vs. observed binding modes or reaction pathways .

Q. What strategies are effective for integrating this compound into multifunctional materials (e.g., sensors or catalysts)?

  • Methodological Answer : Design structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., replacing nitro with cyano groups) and evaluating properties via cyclic voltammetry (redox behavior) or fluorescence quenching (sensing efficacy). Use combinatorial chemistry workflows to screen derivatives for target applications .

Q. How can theoretical frameworks guide the design of experiments investigating this compound’s biological or catalytic activity?

  • Methodological Answer : Anchor studies in conceptual frameworks like frontier molecular orbital (FMO) theory to predict reactivity or ligand-protein docking models (AutoDock Vina) to prioritize synthetic targets. For example, use nitro-group electron affinity to hypothesize interactions with biological reductases or metal cofactors .

Q. What advanced statistical methods are suitable for optimizing multi-step syntheses involving this compound?

  • Methodological Answer : Implement response surface methodology (RSM) with central composite design to model nonlinear interactions between variables (e.g., reagent stoichiometry, reaction time). Validate models using ANOVA and confirm robustness via replicate runs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.